4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride
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Overview
Description
4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and an amino phenol moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
The synthesis of 4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride involves multiple steps. One common synthetic route starts with the reaction of malononitrile and 3-mercapto-2-butanone in the presence of sodium methoxide, followed by a reaction with urea to form 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one. This intermediate is then reacted with hydrochloric acid to yield the hydrochloride salt .
Chemical Reactions Analysis
4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .
Scientific Research Applications
4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
4-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}amino)phenol hydrochloride can be compared with other similar compounds, such as:
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This compound shares the thieno[2,3-d]pyrimidine core but lacks the amino phenol moiety, resulting in different chemical and biological properties.
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride: This compound has a similar core structure but includes an additional alanine moiety, which may alter its biological activity and solubility.
4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione:
Properties
IUPAC Name |
4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS.ClH/c1-8-9(2)19-14-12(8)13(15-7-16-14)17-10-3-5-11(18)6-4-10;/h3-7,18H,1-2H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDLABKUIGFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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